molecular formula C10H19NO3 B038963 2-(Hexanoylamino)butanoic acid CAS No. 121428-72-6

2-(Hexanoylamino)butanoic acid

Cat. No. B038963
CAS RN: 121428-72-6
M. Wt: 201.26 g/mol
InChI Key: KMYCWXDNJSZPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexanoylamino)butanoic acid, also known as HABA, is an amino acid derivative that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology.

Scientific Research Applications

2-(Hexanoylamino)butanoic acid has been extensively used in scientific research due to its ability to bind to proteins and peptides. This compound is commonly used in protein assays, where it acts as a chromogenic reagent to detect the presence of proteins. This compound has also been used in the study of protein-protein interactions, as it can be used to label proteins for detection and quantification.

Mechanism of Action

The mechanism of action of 2-(Hexanoylamino)butanoic acid involves the formation of a stable complex with proteins and peptides. This complex is formed through the interaction between the carboxyl group of this compound and the amine group of the protein or peptide. The resulting complex has a characteristic absorption spectrum that can be used for detection and quantification.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in laboratory settings.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Hexanoylamino)butanoic acid in laboratory experiments include its high sensitivity, specificity, and ease of use. This compound is also non-toxic and can be used in a wide range of applications. However, the limitations of using this compound include its cost and the need for specialized equipment for detection and quantification.

Future Directions

There are several future directions for the use of 2-(Hexanoylamino)butanoic acid in scientific research. One potential application is in the study of protein-protein interactions in living cells. Another area of research is the development of new assays and detection methods for this compound. Additionally, the synthesis of new derivatives of this compound may lead to improved sensitivity and specificity in protein assays.
Conclusion:
In conclusion, this compound is an amino acid derivative that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can continue to use this compound to advance our understanding of protein structure and function.

Synthesis Methods

The synthesis of 2-(Hexanoylamino)butanoic acid involves the reaction of hexanoyl chloride with glycine in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been optimized for high yield and purity and is widely used in laboratories.

properties

CAS RN

121428-72-6

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-(hexanoylamino)butanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-5-6-7-9(12)11-8(4-2)10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

KMYCWXDNJSZPOM-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(CC)C(=O)O

Canonical SMILES

CCCCCC(=O)NC(CC)C(=O)O

synonyms

Butanoic acid, 2-[(1-oxohexyl)amino]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.